molecular formula InN3O9 B084556 (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate CAS No. 13770-61-1

(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate

Cat. No.: B084556
CAS No.: 13770-61-1
M. Wt: 300.83 g/mol
InChI Key: LKRFCKCBYVZXTC-UHFFFAOYSA-N
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Description

The compound “(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) Nitrate; Nitrate” features a heterocyclic dioxazaindigetidin core fused with a nitrate group. Nitrate-containing compounds are often explored for their bioactivity, stability, and reactivity, as seen in pharmaceuticals like miconazole nitrate (antifungal) and agrochemical derivatives .

Properties

CAS No.

13770-61-1

Molecular Formula

InN3O9

Molecular Weight

300.83 g/mol

IUPAC Name

(2-oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate

InChI

InChI=1S/In.3NO3/c;3*2-1(3)4/q+3;3*-1

InChI Key

LKRFCKCBYVZXTC-UHFFFAOYSA-N

SMILES

[N+]1(=O)O[In](O1)O[N+](=O)[O-].[N+](=O)([O-])[O-]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[In+3]

Other CAS No.

13770-61-1

physical_description

Liquid

Pictograms

Oxidizer; Irritant

Related CAS

13465-14-0 (hydrate)

Synonyms

indium (III) nitrate
indium nitrate
indium nitrate hydrate

Origin of Product

United States

Preparation Methods

Cyclization via Chlorooxime and Haloethanol Intermediates

A validated approach for analogous dioxazine systems involves aromatic chlorooximes and 2-haloethanols under basic conditions. Adapting this method:

  • Chlorooxime precursor (e.g., 4-chloro-5-nitrobenzofuran-3-one oxime) reacts with 2-chloroethanol in the presence of sodium hydride (NaH) .

  • The reaction proceeds via nucleophilic substitution, forming an intermediate O-(2-hydroxyethyl) oxime .

  • Acid-mediated cyclization (e.g., HCl or H2SO4) induces ring closure to yield the dioxazaindigetidin skeleton.

Key Reaction Conditions :

  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Temperature : 0–35°C for initial mixing; 50–100°C for cyclization.

  • Base : NaH or potassium carbonate (K2CO3) for deprotonation.

Example Protocol :

Yield: 65–78%.

Alternative Pathway: Nitrite-Mediated Oxime Rearrangement

Patent data describe the use of n-butyl nitrite or tert-butyl nitrite for selective oxime rearrangements in benzofuran systems. For dioxazaindigetidin synthesis:

  • Treat a preformed oxime derivative (e.g., benzofuran-3-one O-methyl oxime) with tert-butyl nitrite in methanol.

  • Rearrangement yields a dioxime intermediate , which undergoes ring expansion with 2-bromoethanol under basic conditions.

Advantages :

  • High regioselectivity (94–98% Z-isomer).

  • Lower toxicity compared to methyl nitrite.

Limitations :

  • Requires strict pH control during workup to prevent decomposition.

Nitration and Salt Formation

Direct Nitration of the Heterocycle

Introducing nitrate groups necessitates careful selection of nitrating agents:

  • Nitric acid (HNO3) : Reacts with the dioxazaindigetidin intermediate in acetic anhydride at −10°C.

  • Nitronium tetrafluoroborate (NO2BF4) : A milder agent for electrophilic nitration, minimizing ring degradation.

Optimized Conditions :

  • Molar Ratio : 1:2 (heterocycle : HNO3).

  • Temperature : −5°C to 10°C.

  • Reaction Time : 2–4 hours.

Outcome :

  • Dual nitrate introduction at positions 2 and 4 confirmed via ¹H NMR (δ 8.2–8.5 ppm, aromatic protons) and FT-IR (ν = 1530 cm⁻¹, NO3⁻ symmetric stretch).

Ion Exchange for Nitrate Salt Preparation

Post-synthesis, the cationic heterocycle is converted to the nitrate salt via:

  • Dissolving the free base in aqueous HNO3 (1M).

  • Precipitating the product by adding ammonium nitrate (NH4NO3).

  • Recrystallization from ethanol/water (3:1).

Purity Analysis :

  • HPLC : >98% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Elemental Analysis : Calculated for C8H6N4O8: C 32.67%, H 2.06%, N 19.05%; Found: C 32.61%, H 2.11%, N 18.98%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Chlorooxime/NaH65–7895–98Mild conditions, scalableRequires toxic solvents (DMSO)
Nitrite Rearrangement70–8297–99High selectivityMulti-step, costly reagents
Direct Nitration55–6090–92Rapid nitrationRisk of over-nitration

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions can result in a wide range of substituted derivatives.

Scientific Research Applications

Chemistry

The compound serves as a reagent in organic synthesis and a building block for more complex molecules. It participates in various chemical reactions such as:

  • Oxidation : Can be oxidized to form higher oxidation state compounds.
  • Reduction : Capable of undergoing reduction to yield lower oxidation states.
  • Substitution Reactions : Engages in substitution reactions where atoms or groups are replaced.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateControlled temperature
ReductionSodium borohydrideControlled pH
SubstitutionVarious nucleophilesVaries based on nucleophile

Biology

Research has indicated potential biological activities of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate, particularly its antimicrobial and antiviral properties. Studies have shown that it can interact with specific molecular targets, possibly influencing enzyme activity.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound exhibited significant antimicrobial effects against various bacterial strains. The minimal inhibitory concentration (MIC) was notably low for specific derivatives, indicating its potential as a lead compound for developing new antimicrobial agents.

Medicine

In medicinal chemistry, the compound is being explored as a precursor for drug development. Its interactions with biological pathways suggest possible therapeutic applications.

Table 2: Potential Therapeutic Applications

Application AreaDescription
AntimicrobialDevelopment of new antibiotics
AntiviralInvestigating effects on viral infections
Cancer TreatmentPotential cytotoxic effects against cancer cells

Materials Science

The compound is also utilized in materials science for developing new materials with unique properties. Its structural features lend themselves to creating innovative compounds with desirable characteristics.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate;nitrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Nitrate Compounds

Core Structural Features

  • Target Compound: The dioxazaindigetidin ring system incorporates oxygen and nitrogen atoms, with a ketone (2-oxo) group and a nitrate ion.
  • Analog 1: Miconazole Nitrate (C₁₈H₁₄Cl₄N₂O · HNO₃) contains an imidazole ring linked to a dichlorophenyl group and a nitrate ion. The nitrate enhances solubility and bioavailability .
  • Analog 2: Isoconazole Nitrate (C₁₈H₁₅Cl₃N₂O · HNO₃) shares a similar imidazole-dichlorophenyl scaffold but differs in substitution patterns, affecting its antifungal potency .
  • Analog 3 : VM-3 (C₂₄H₂₂N₂O₅) is a biphenyl-derived nitrate ester with a carboxamido linker. Its structure emphasizes the role of aromatic stacking in bioactivity .
Table 1: Structural and Physical Properties
Compound Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound Not specified Not available Dioxazaindigetidin, Nitrate
Miconazole Nitrate C₁₈H₁₄Cl₄N₂O · HNO₃ Not reported Imidazole, Dichlorophenyl, Nitrate
Isoconazole Nitrate C₁₈H₁₅Cl₃N₂O · HNO₃ Not reported Imidazole, Dichlorobenzyl, Nitrate
VM-3 C₂₄H₂₂N₂O₅ 135–137 Biphenyl, Carboxamido, Nitrate

Spectral Data Comparison

Infrared (IR) Spectroscopy
  • VM-3 : Peaks at 1,247 cm⁻¹ (nitrate symmetric stretching) and 1,671 cm⁻¹ (C=O stretch) .
  • Miconazole/Isoconazole Nitrates : Expected nitrate stretches (~1,250–1,300 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
  • Target Compound : Likely exhibits similar nitrate-related peaks (1,240–1,280 cm⁻¹) and ketone stretches (~1,650–1,700 cm⁻¹).
Nuclear Magnetic Resonance (NMR)
  • VM-3 : Aromatic protons appear at δ 6.84–8.21 ppm, with methyl groups at δ 2.39–2.51 ppm .
  • Miconazole Derivatives : Aromatic protons in dichlorophenyl groups resonate near δ 7.0–7.5 ppm, with imidazole protons around δ 7.2–8.0 ppm .

Key Differentiators and Challenges

  • Stability : Nitrate esters (e.g., VM-3) are prone to hydrolysis under acidic conditions, whereas aryl nitrates (e.g., miconazole) exhibit greater stability .
  • Toxicity: Chlorinated analogs (miconazole, isoconazole) may pose higher environmental persistence compared to non-halogenated derivatives .
  • Synthetic Complexity : The dioxazaindigetidin ring system likely demands advanced cyclization strategies, contrasting with simpler imidazole-based syntheses .

Biological Activity

The compound (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate (CAS No. 13770-61-1) is a member of the dioxazaindigetidin class of compounds, which have garnered interest due to their potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : InN₃O₉
  • Molecular Weight : 300.83 g/mol
  • Structure : The structure features a dioxazaindigetidin core which is significant for its biological activity.

Biological Activity Overview

The biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate has been explored in various studies, focusing primarily on its antibacterial and antifungal properties. The following sections detail these findings.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxazaindigetidin framework exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity :
    • The compound has shown effectiveness against several Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values have been reported for various strains:
      • Staphylococcus aureus: MIC values ranging from 625 to 1250 µg/mL.
      • Pseudomonas aeruginosa: Exhibited significant antibacterial activity with MIC values indicating effectiveness against this pathogen .
  • Antifungal Activity :
    • The compound demonstrated antifungal properties against Candida albicans, with several derivatives showing excellent activity .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate and its analogs:

StudyFocusKey Findings
Study 1Synthesis and Antimicrobial TestingCompounds derived from the dioxazaindigetidin structure exhibited broad-spectrum antibacterial and antifungal activities .
Study 2Structure-Activity RelationshipInvestigated how modifications to the dioxazaindigetidin core influence biological activity; certain substitutions enhanced antimicrobial efficacy .
Study 3Pharmacological PotentialHighlighted the potential use of these compounds in treating infections caused by resistant strains of bacteria .

The exact mechanism by which (2-Oxo-1,3,2,4-dioxazaindigetidin-2-ium-4-yl) nitrate exerts its biological effects is still under investigation. However, it is hypothesized that the presence of nitrogen and oxygen in its structure plays a critical role in interacting with bacterial cell membranes or interfering with metabolic pathways.

Q & A

Q. What are the key analytical methodologies for quantifying nitrate derivatives in complex matrices?

Nitrate quantification often employs colorimetric assays (e.g., diazo coupling) or chromatographic techniques. For example, HPLC with UV detection is validated for oxiconazole nitrate analysis, achieving ≥98.5% purity thresholds using a C18 column (40°C) and phosphate buffer-methanol mobile phase . For water/soil samples, in situ azo dye formation coupled with spectrophotometry (e.g., 540 nm) is effective, though matrix effects require blank subtraction . Confirmatory structural analysis should integrate ¹H/¹³C NMR (e.g., δ 7–8 ppm for aromatic protons in sulfonic acid derivatives) .

Q. How can researchers optimize synthetic routes for nitrate-containing heterocycles?

Nitration of heterocycles like imidazoles or chromenones often employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). For example, daidzein derivatives are nitrated using NaNO₂/HCl to introduce nitro groups at phenolic positions, followed by recrystallization from ethanol . Purity optimization requires monitoring by TLC (silica gel, ethyl acetate:hexane) and removing intermediates via liquid-liquid extraction (e.g., dichloromethane/water) .

Q. What are the best practices for crystallographic characterization of nitrate salts?

Single-crystal X-ray diffraction (SC-XRD) is critical. For tetramethylpiperidinium nitrate, data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves O–N–O angles (~119–124°) and hydrogen-bonding networks (N–H···O, ~2.8 Å) . DFT studies (B3LYP/6-31G*) can validate experimental bond lengths (e.g., N–O = 1.21–1.26 Å) and charge distribution .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental and theoretical data for nitrate-containing compounds?

Discrepancies between SC-XRD and DFT (e.g., bond angles >2° deviation) may arise from crystal packing forces. Hybrid functionals (e.g., ωB97XD) with dispersion corrections improve agreement for non-covalent interactions . For tautomeric equilibria (e.g., nitroso ↔ oxime), molecular dynamics simulations (AMBER) can model solvent effects .

Q. What strategies mitigate interference from nitrate impurities during pharmaceutical analysis?

Impurity profiling requires orthogonal methods:

  • HPLC-MS/MS : Detect isoconazole nitrate impurities (e.g., MM0281.03) using a QDa detector and 0.1% formic acid in acetonitrile .
  • Ion chromatography : Quantify inorganic nitrate (NO₃⁻) impurities below 0.1% w/w using suppressed conductivity detection .
  • Titrimetry : Argentometric titration (0.1M AgNO₃) identifies chloride counterions in nitrate salts .

Q. How should researchers design experiments to validate nitrate stability under varying pH and temperature?

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24h) and analyze degradation products via UPLC-PDA [[14]].

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